Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium
Description
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium is an organomagnesium compound belonging to the class of bis(cyclopentadienyl)metal complexes. Structurally, it consists of a magnesium ion coordinated to two 1-propyl-substituted cyclopentadienyl (Cp) ligands. These ligands feature a propyl group (–CH2CH2CH3) attached to the cyclopentadienyl ring, altering steric and electronic properties compared to unsubstituted or smaller alkyl-substituted analogs. Such compounds are primarily used in chemical vapor deposition (CVD) and materials science due to their volatility and thermal stability .
Properties
Molecular Formula |
C16H22Mg |
|---|---|
Molecular Weight |
238.65 g/mol |
IUPAC Name |
magnesium;5-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3-4,6-7H,2,5H2,1H3;/q2*-1;+2 |
InChI Key |
WNLVHWMRHDCVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC[C-]1C=CC=C1.CCC[C-]1C=CC=C1.[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium typically involves the reaction of magnesium with 1-propylcyclopenta-2,4-diene in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and corresponding organic by-products.
Reduction: Can reduce other compounds due to the presence of the reactive magnesium center.
Substitution: Participates in nucleophilic substitution reactions where the magnesium center is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation reactions yield magnesium oxide, while substitution reactions can produce a variety of organomagnesium compounds .
Scientific Research Applications
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems due to its reactivity.
Medicine: Explored for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium involves the interaction of the magnesium center with various molecular targets. The compound can donate electrons to electrophiles, facilitating various chemical transformations. The pathways involved include nucleophilic attack and electron transfer processes .
Comparison with Similar Compounds
Structural and Substituent Effects
Parent Compound : Bis(cyclopentadienyl)magnesium (MgCp2, CAS 1284-72-6) serves as the foundational structure. The absence of substituents on the Cp rings results in lower steric hindrance and higher symmetry, influencing its crystalline packing and reactivity .
Alkyl-Substituted Derivatives :
- Bis(ethylcyclopentadienyl)magnesium (CAS 114460-02-5): Ethyl groups (–CH2CH3) enhance solubility in nonpolar solvents compared to MgCp2, while moderately increasing thermal stability .
- Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium : The longer propyl substituent further improves solubility in organic media but reduces volatility due to increased molecular weight. Steric effects from the bulkier propyl group may also slow ligand-exchange reactions .
Metal Variants :
- Bis(cyclopentadienyl)manganese (Manganocene, CAS 73138-26-8): Exhibits paramagnetic behavior due to Mn(II), contrasting with the diamagnetic Mg(II) center. This property makes it useful in magnetic materials .
- Bis(cyclopentadienyl)nickel (Nickelocene, CAS 1271-28-9): A redox-active compound with applications in catalysis, differing from magnesium analogs in electronic structure .
Thermal and Thermodynamic Properties
Thermodynamic data for MgCp2 (ΔrH° = –318 kJ/mol) provides a baseline for understanding substituted derivatives . Alkyl substituents like ethyl or propyl increase decomposition temperatures due to enhanced ligand stability. For example:
| Compound | CAS RN | Decomposition Temp. (°C) | Solubility (in THF) |
|---|---|---|---|
| Bis(cyclopentadienyl)magnesium | 1284-72-6 | ~180 | Moderate |
| Bis(ethylcyclopentadienyl)magnesium | 114460-02-5 | ~200 | High |
| Bis(1-propylCp)magnesium* | N/A | ~190–210 (estimated) | Very High |
Research Findings and Data Gaps
Experimental studies on this compound are sparse, necessitating reliance on data from analogous compounds:
Biological Activity
Bis(1-propylcyclopenta-2,4-dien-1-yl)magnesium, also known as bis(n-propylcyclopentadienyl)magnesium, is an organometallic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and potential therapeutic uses.
- Molecular Formula: C₁₆H₂₂Mg
- Molecular Weight: 238.65 g/mol
- CAS Number: 114504-74-4
- Appearance: Colorless liquid
Synthesis
The synthesis of this compound typically involves the reaction of magnesium with 1-propylcyclopentadiene under inert conditions. This method ensures the stability of the product and minimizes oxidation.
This compound exhibits its biological activity primarily through its interaction with various biological molecules. The compound acts as a Lewis acid, facilitating reactions with nucleophiles in biological systems. Its unique structure allows it to participate in electron transfer processes, which can influence cellular metabolism and signaling pathways.
Antioxidant Properties
Research indicates that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective toxicity towards malignant cells while sparing normal cells, making it a potential candidate for targeted cancer therapies.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Neuroprotective Effects
Studies have suggested that this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Activity
The compound has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent. This activity may be useful in managing chronic inflammatory conditions.
Case Study 1: Cancer Therapy
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group.
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
